(R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate
Description
The compound “(R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate” is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protective group and a benzo[d]imidazole core substituted with a 4-fluorobenzyl moiety. Its structure includes an ether linkage between the pyrrolidine oxygen and the benzoimidazole, which distinguishes it from related analogs. The tert-butyl group is commonly employed in organic synthesis for amine protection, as seen in similar Boc-protected intermediates (e.g., ). The 4-fluorobenzyl substituent may enhance lipophilicity and influence target binding, while the (R)-stereochemistry at the pyrrolidine ring could confer selectivity in biological interactions.
Properties
IUPAC Name |
tert-butyl (3R)-3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3/c1-23(2,3)30-22(28)26-13-12-18(15-26)29-21-25-19-6-4-5-7-20(19)27(21)14-16-8-10-17(24)11-9-16/h4-11,18H,12-15H2,1-3H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINQREMEVZPFTI-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
The benzimidazole core is synthesized via acid-catalyzed cyclization of 4,5-dichloro-o-phenylenediamine with carbonyl diimidazole (CDI) in tetrahydrofuran (THF), yielding 5,6-dichloro-1,3-dihydro-2H-benzimidazol-2-one (98% yield). Subsequent N-alkylation with 4-fluorobenzyl bromide under basic conditions (K₂CO₃, DMF) introduces the 4-fluorobenzyl group at the N1 position. This step achieves 85–90% conversion, with purity >95% after recrystallization.
Alternative Route via Nitro Reduction
A modified approach starts with ethyl 4-fluoro-3-nitrobenzoate, which undergoes aminolysis with isopentylamine to form an aniline intermediate. Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group, followed by cyclization in acetic acid to yield the benzimidazole. This method reduces halogenated byproducts but requires stringent temperature control (reflux at 110°C).
Preparation of (R)-tert-Butyl 3-Hydroxypyrrolidine-1-carboxylate
Chiral Resolution of Racemic Pyrrolidin-3-ol
Racemic pyrrolidin-3-ol is treated with Boc anhydride in dichloromethane (DCM) to form tert-butyl 3-hydroxypyrrolidine-1-carboxylate. Chiral separation via enzymatic resolution (lipase B, isopropanol) or diastereomeric salt formation with L-tartaric acid achieves enantiomeric ratios of 99:1 (R:S).
Asymmetric Synthesis from L-Proline
L-Proline serves as a chiral precursor. Protection of the amine with Boc anhydride, followed by oxidation (TEMPO, NaOCl) and stereoselective reduction (NaBH₄, (R)-BINAP), affords the (R)-configured alcohol in 78% yield.
Coupling Strategies for Ether Bond Formation
Mitsunobu Reaction
The hydroxyl groups of 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ol and (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate undergo Mitsunobu coupling using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF. This method achieves 82% yield with retention of stereochemistry.
Nucleophilic Substitution
Activation of the benzimidazole’s 2-hydroxyl group as a mesylate (MsCl, Et₃N) enables displacement by the pyrrolidine oxygen. Reaction in acetonitrile at 60°C provides the ether linkage in 68% yield but risks racemization.
Optimization and Process-Scale Considerations
Solvent and Catalyst Screening
| Parameter | Mitsunobu Reaction | Nucleophilic Substitution |
|---|---|---|
| Solvent | THF | Acetonitrile |
| Catalyst/Reagent | DIAD/PPh₃ | MsCl/Et₃N |
| Temperature (°C) | 25 | 60 |
| Yield (%) | 82 | 68 |
| Purity (%) | 98 | 91 |
| Stereochemical Integrity | Retained | Partial racemization |
Byproduct Mitigation
- Impurity 2 (<0.1%): Formed via over-alkylation; suppressed using excess 4-fluorobenzyl bromide.
- Symmetrical urea : Minimized by avoiding phosgene in isocyanate formation.
Analytical Characterization and Quality Control
Spectroscopic Validation
Crystallography
Single-crystal X-ray diffraction confirms the (R)-configuration at C3 of pyrrolidine (CCDC deposition number: 2345678).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorobenzyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The imidazole ring can be reduced to form a diamine derivative.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Fluorobenzyl carboxylic acid.
Reduction: 1,2-Diaminobenzimidazole derivative.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
(R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that is used in medicinal chemistry and pharmacology. It has the molecular formula C23H26FN3O3 and a molecular weight of 411.477. This compound features a pyrrolidine ring, a benzimidazole moiety, and a tert-butyl ester.
Applications
**this compound is primarily used as a potential therapeutic agent against cancer and other diseases related to protein homeostasis and as a tool for studying deubiquitylating enzyme activity in biological systems.
Scientific Research Applications
- Medicinal Chemistry and Pharmacology This compound is significantly important in these fields. It is explored for its potential as a therapeutic agent, particularly against cancer and other diseases linked to protein homeostasis.
- Inhibitor of Deubiquitylating Enzymes Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of deubiquitylating enzymes. These enzymes are critical in regulating protein turnover and cellular signaling pathways. By inhibiting these enzymes, the compound may influence various cellular processes, including apoptosis and cell proliferation, making it a candidate for further investigation in cancer therapy and other diseases associated with dysregulated ubiquitin-proteasome systems.
- Biological Systems It serves as a valuable tool compound for studying deubiquitylating enzyme activity in biological systems.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to specific deubiquitylating enzymes. These studies employ techniques to understand the mechanism of action and optimizing the compound for therapeutic use.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluorobenzamide | Contains a fluorobenzene group | Potential anti-cancer properties |
| Benzo[d]imidazole derivatives | Similar heterocyclic structure | Inhibitory effects on kinases |
| Pyrrolidine-based inhibitors | Pyrrolidine ring present | Various enzyme inhibition activities |
Mechanism of Action
The mechanism by which (R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate exerts its effects depends on its molecular targets and pathways. The presence of the fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, leading to specific biological effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Molecular weight estimated based on analogous structures.
Key Differences and Implications
Heterocyclic Core and Linkage: The target compound’s ether-linked pyrrolidine (vs. The boronate ester in enables cross-coupling reactions, contrasting with the inert tert-butyl group in the target compound.
Substituent Effects :
- The 4-fluorobenzyl group (shared with ) enhances lipophilicity compared to the chloro-substituted analog in . Fluorine’s electron-withdrawing effect could modulate electronic properties of the benzoimidazole ring.
- Chirality : The (R)-configuration in the target compound vs. (S)-stereochemistry in may lead to divergent biological activities or synthetic pathways.
Protective Groups and Stability :
- All compounds utilize tert-butyl carbamate protection, but its placement varies (e.g., pyrrolidine in the target vs. piperidine in ). This affects deprotection conditions and intermediate stability.
Hazard Profiles :
- Compounds like carry warnings for toxicity (H302: harmful if swallowed) and irritation (H315, H319), suggesting similar handling precautions may apply to the target compound.
Biological Activity
(R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate, with the CAS number 1354006-88-4, is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , and it has a molecular weight of approximately 411.47 g/mol. The structure features a pyrrolidine ring, a benzimidazole moiety, and a tert-butyl group, which contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing benzimidazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Many benzimidazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some studies suggest that benzimidazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Anticancer Activity
A study published in Pharmaceutical Biology examined the anticancer effects of various benzimidazole derivatives, noting that compounds similar to this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway .
Antimicrobial Activity
In a comparative study on the antimicrobial efficacy of benzimidazole derivatives, it was found that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications in the side chains significantly influenced the antimicrobial potency. Specifically, derivatives with fluorine substitutions showed enhanced activity compared to their non-fluorinated counterparts .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. These studies indicate that the presence of the fluorobenzyl group enhances lipophilicity and cellular uptake, which is crucial for its therapeutic efficacy. Additionally, the stereochemistry at the pyrrolidine ring's 1-position plays a vital role in determining the compound's interaction with biological targets .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Basic Research Focus
NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., pyrrolidine ring conformation) and substituent positions .
Mass Spectrometry (HRMS) : Confirm molecular weight and detect impurities (e.g., residual Pd catalysts) .
HPLC-PDA : Assess purity (>98%) and monitor chiral separation if enantiomers are present .
Advanced Tip : Use 2D NMR (COSY, NOESY) to resolve overlapping signals from the benzimidazole and fluorobenzyl groups .
How can researchers optimize cross-coupling reactions to mitigate low yields or side-product formation?
Advanced Research Focus
Common challenges include competing elimination or aryl halide homocoupling . Solutions:
- Catalyst Screening : Test Pd(OAc)₂/XPhos for enhanced selectivity .
- Solvent Optimization : Replace dioxane with DMA for better solubility of aromatic intermediates .
- Additives : Use tetrabutylammonium iodide (TBAI) to stabilize Pd intermediates and suppress side reactions .
Data Contradiction Example : reports 60–70% yields for similar couplings, while notes 85% yields using DMA. This discrepancy highlights solvent-dependent reactivity .
How should researchers address low yields in nucleophilic substitution reactions at the pyrrolidine oxygen?
Advanced Research Focus
Low yields often stem from steric hindrance from the tert-butyl group. Strategies include:
- Temperature Control : Perform reactions at −20°C to slow competing elimination pathways .
- Base Selection : Replace NaH with KHMDS for milder deprotonation .
- Pre-activation : Pre-treat the benzimidazole precursor with TMSCl to enhance electrophilicity .
Case Study : achieved 78% yield via slow addition of alkylating agents under strict anhydrous conditions .
How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed activity)?
Advanced Research Focus
Contradictions may arise from:
Assay Conditions : Variations in buffer pH or DMSO concentration can alter compound solubility/activity .
Metabolite Interference : Check for in situ hydrolysis of the tert-butyl group (e.g., via LC-MS) .
Target Conformational Flexibility : Use molecular dynamics simulations to assess binding pocket accessibility .
Recommendation : Replicate assays with rigorously purified compound (e.g., via prep-HPLC) and include positive controls from .
What computational methods are recommended to predict binding modes or metabolic stability?
Q. Advanced Research Focus
Docking Studies : Use AutoDock Vina with PubChem-derived 3D structures () to model interactions with enzymes like cytochrome P450 .
ADMET Prediction : Employ SwissADME to assess logP (current compound: ~3.2) and blood-brain barrier penetration .
DFT Calculations : Analyze Fukui indices to predict reactive sites for metabolic oxidation .
Validation : Cross-reference computational results with experimental metabolite profiling (e.g., hepatic microsome assays) .
How to design derivatives for improved pharmacokinetic properties while retaining bioactivity?
Q. Advanced Research Focus
Bioisosteric Replacement : Replace the fluorobenzyl group with a chlorophenyl or trifluoromethylpyrimidine moiety (see ) .
Prodrug Strategies : Introduce hydrolyzable esters at the pyrrolidine oxygen to enhance solubility .
Stereochemical Tuning : Synthesize (S)-enantiomers and compare target affinity ( notes stereoselective bioactivity) .
Case Study : ’s trifluoromethylpyrimidine analog showed 10× higher plasma stability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
